N-(3-Chlorophenyl)bicyclo[4.1.0]heptane-7-carboxamide
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Overview
Description
BA-53038B is a small molecule compound known as a Hepatitis B Virus (HBV) core protein allosteric modulator. It targets the HBV core protein and modulates the assembly of the viral capsid. This compound has shown significant antiviral activity against HBV, making it a promising candidate for the treatment of chronic hepatitis B .
Preparation Methods
The synthesis of BA-53038B involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
BA-53038B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: BA-53038B can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: The reactions typically involve common reagents such as oxidizing agents, reducing agents, and catalysts under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions include various derivatives of BA-53038B with modified functional groups
Scientific Research Applications
BA-53038B has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the assembly and disassembly of viral capsids.
Biology: The compound is used to investigate the molecular mechanisms of HBV replication and the role of core protein in the viral life cycle.
Medicine: BA-53038B is being explored as a potential therapeutic agent for the treatment of chronic hepatitis B. It has shown promising antiviral activity in preclinical studies.
Industry: The compound is used in the development of antiviral drugs and as a reference compound in the screening of new antiviral agents
Mechanism of Action
BA-53038B exerts its effects by binding to the hydrophobic pocket of the HBV core protein. This binding induces conformational changes in the core protein, leading to the assembly of empty capsids with altered electrophoretic mobility. The compound inhibits the encapsidation of pregenomic RNA (pgRNA) into nucleocapsids, thereby suppressing viral DNA replication. The molecular targets and pathways involved include the core protein dimers and the hydrophobic pocket where BA-53038B binds .
Comparison with Similar Compounds
BA-53038B is unique compared to other similar compounds due to its distinct mechanism of action and its ability to induce the formation of empty capsids with slower electrophoretic mobility. Similar compounds include:
Heteroaryldihydropyrimidines (HAPs): These compounds also target the HBV core protein but induce the formation of non-capsid polymers.
Phenylpropenamides: These compounds induce the assembly of empty capsids with faster electrophoretic mobility.
Sulfamoylbenzamides: These compounds have a similar mechanism of action but differ in their chemical structure and potency
BA-53038B stands out due to its unique ability to modulate capsid assembly in a distinct manner, making it a valuable tool in the study and treatment of HBV .
Properties
IUPAC Name |
N-(3-chlorophenyl)bicyclo[4.1.0]heptane-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c15-9-4-3-5-10(8-9)16-14(17)13-11-6-1-2-7-12(11)13/h3-5,8,11-13H,1-2,6-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCICHYECNOTGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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